molecular formula C6H8N2O2 B3153182 2-(1H-imidazol-1-yl)propanoic acid CAS No. 753489-91-7

2-(1H-imidazol-1-yl)propanoic acid

Cat. No. B3153182
M. Wt: 140.14 g/mol
InChI Key: SFWQHFXRVMKCLS-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a key component of many important biological molecules, including histidine and various enzymes .


Synthesis Analysis

Imidazole derivatives can be synthesized using various techniques. One method involves the use of a copper (II) catalyst in a Mannich base technique . This method has been found to be effective for the synthesis of a series of imidazole derivatives .


Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-1-yl)propanoic acid” involves an imidazole ring attached to a propanoic acid group . The InChI code for this compound is 1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10) .


Chemical Reactions Analysis

Imidazole compounds, including “2-(1H-imidazol-1-yl)propanoic acid”, can participate in various chemical reactions. For instance, they can undergo reactions with other compounds to form derivatives with different properties .


Physical And Chemical Properties Analysis

“2-(1H-imidazol-1-yl)propanoic acid” is a solid compound . It has a molecular weight of 140.14 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Corrosion Inhibition

2-(1H-imidazol-1-yl)propanoic acid derivatives have been explored as corrosion inhibitors. For instance, Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including derivatives of 2-(1H-imidazol-1-yl)propanoic acid. These compounds showed significant corrosion inhibition efficiency, with some showing up to 96.08% efficiency at low concentrations. They act as mixed-type inhibitors, forming protective films on metal surfaces (Srivastava et al., 2017).

Molecular Structure Studies

Okabe and Adachi (1999) investigated the structure of derivatives like (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate. These studies help in understanding the zwitterionic structure and intermolecular interactions, vital for designing and synthesizing new compounds (Okabe & Adachi, 1999).

Synthesis of Novel Compounds

The synthesis of novel compounds using 2-(1H-imidazol-1-yl)propanoic acid derivatives has been a focus area. For example, Jadhav et al. (2008) described synthesizing novel 2‐{2‐[1‐(3‐substituted‐phenyl)‐1H‐1,2,3‐triazol‐4‐yl‐] ethyl}‐1‐substituted‐1H‐benzo [d] imidazole derivatives, using 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid (Jadhav et al., 2008).

Biological Evaluation

Some studies, like those by Kerscher-Hack et al. (2016), involve the biological evaluation of 2-(1H-imidazol-1-yl)propanoic acid derivatives as mGAT3 inhibitors. These studies contribute to the understanding of the biochemical interactions and potential therapeutic applications of these compounds (Kerscher-Hack et al., 2016).

Safety And Hazards

“2-(1H-imidazol-1-yl)propanoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives, including “2-(1H-imidazol-1-yl)propanoic acid”, have a wide range of potential applications in pharmaceuticals, natural products, endogenous chemicals, and polymers . Future research could focus on developing new synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .

properties

IUPAC Name

2-imidazol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWQHFXRVMKCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996805
Record name 2-(1H-Imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)propanoic acid

CAS RN

753489-91-7
Record name 2-(1H-Imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-1-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Quiñonez-López, II Rangel-Salas… - Current Organic …, 2018 - ingentaconnect.com
A series of chiral imidazolium salts derived from natural amino acids has been obtained. The synthetic route involves a multicomponent condensation reaction between the …
Number of citations: 4 www.ingentaconnect.com

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